molecular formula C22H22N2OS B3016633 Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421476-82-5

Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B3016633
CAS No.: 1421476-82-5
M. Wt: 362.49
InChI Key: HSVDQWYMCVZNRT-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a piperidine ring, and a pyridine ring connected through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Thioether Linkage: This can be achieved by reacting a pyridine-2-thiol with a suitable halomethyl piperidine derivative under basic conditions.

    Coupling with Naphthalene Derivative: The intermediate product is then coupled with a naphthalene derivative, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.

    Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with multiple molecular targets.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl(pyrrolidin-1-yl)methanone
  • Naphthalen-1-yl(4-(methylthio)piperidin-1-yl)methanone

Uniqueness

Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is unique due to the presence of both a pyridine and a piperidine ring, which can confer distinct biological activities and chemical reactivity compared to other naphthalene derivatives.

Properties

IUPAC Name

naphthalen-1-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c25-22(20-9-5-7-18-6-1-2-8-19(18)20)24-14-11-17(12-15-24)16-26-21-10-3-4-13-23-21/h1-10,13,17H,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVDQWYMCVZNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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